molecular formula C26H20ClFN4O2 B2922859 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide CAS No. 1189872-51-2

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2922859
CAS No.: 1189872-51-2
M. Wt: 474.92
InChI Key: DPJBIJXCMYPCMG-UHFFFAOYSA-N
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Description

2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound that belongs to the class of pyrimidoindoles. These compounds have gained significant attention due to their potential therapeutic applications and interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide typically involves multiple steps, including:

  • Formation of the indole core: : The indole ring can be synthesized via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

  • Fluorination: : The indole core is then fluorinated using reagents such as N-fluorobenzenesulfonimide.

  • Pyrimidine ring formation: : The indole core undergoes cyclization with a suitable nitrile to form the pyrimidine ring.

  • Substitution reactions: : The pyrimidoindole is further functionalized by benzylation and acetamidation to introduce the benzyl and acetamide groups.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact. Catalysts, solvents, and temperature control are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride.

  • Substitution: : Various substitution reactions can introduce or replace functional groups on the benzyl or pyrimidine rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid.

Major Products

  • Oxidation: : Can lead to the formation of ketones or carboxylic acids.

  • Reduction: : Typically produces amines or alcohols.

  • Substitution: : Results in various functionalized derivatives, depending on the reactants used.

Scientific Research Applications

2-(3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential as an inhibitor of certain enzymes or receptors.

  • Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with cellular processes.

  • Industry: : Used in the development of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. Its fluorinated and benzylated moieties enable it to bind tightly to these targets, disrupting their normal function. This can lead to changes in cellular signaling pathways, inhibition of enzyme activity, or other biological effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Structure: : Similar compounds may share the pyrimidoindole core but differ in their functional groups.

  • Activity: : Differences in substituents can lead to variations in biological activity and potency.

List of Similar Compounds

  • 3-Benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl-acetamide

  • N-(4-Chlorobenzyl)-3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-acetamide

  • 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide

That covers a detailed analysis of the compound, its preparation, reactions, applications, mechanism, and comparison with similar compounds

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2/c27-19-8-6-17(7-9-19)13-29-23(33)15-32-22-11-10-20(28)12-21(22)24-25(32)26(34)31(16-30-24)14-18-4-2-1-3-5-18/h1-12,16H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJBIJXCMYPCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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